1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with thiophene-2-carboxylic acid under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,5-a]pyridine core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Thiophene-2-carboxylic acid: A simpler compound that serves as a precursor in the synthesis of 1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid.
Pyridine-3-carboxylic acid: A related compound with a pyridine core, used in various chemical and pharmaceutical applications.
Uniqueness
This compound is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and an imidazo[1,5-a]pyridine core makes it a versatile scaffold for drug development and materials science applications .
Properties
Molecular Formula |
C12H8N2O2S |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
1-thiophen-2-ylimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)11-13-10(9-5-3-7-17-9)8-4-1-2-6-14(8)11/h1-7H,(H,15,16) |
InChI Key |
XGBKUUBXVCPXHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
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